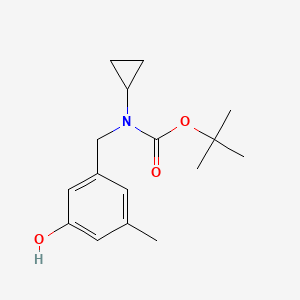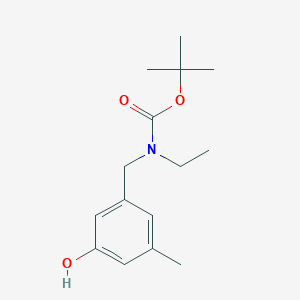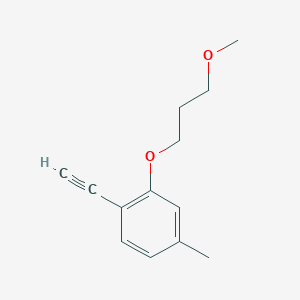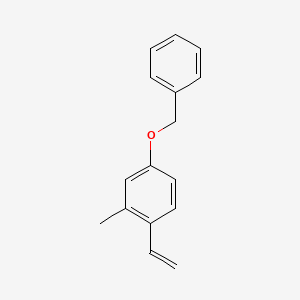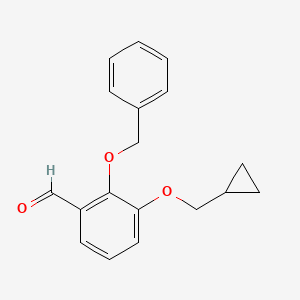
Chloromethyl 2-((tert-butoxycarbonyl)amino)-4-(tetrahydro-2H-pyran-4-yl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloromethyl 2-((tert-butoxycarbonyl)amino)-4-(tetrahydro-2H-pyran-4-yl)butanoate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloromethyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a tetrahydro-2H-pyran-4-yl moiety. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chloromethyl 2-((tert-butoxycarbonyl)amino)-4-(tetrahydro-2H-pyran-4-yl)butanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Formation of the Chloromethyl Group: The chloromethyl group is introduced through a chloromethylation reaction, often using formaldehyde and hydrochloric acid or other chloromethylating agents.
Introduction of the Tetrahydro-2H-pyran-4-yl Moiety: This step involves the addition of the tetrahydro-2H-pyran-4-yl group to the intermediate compound, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Chloromethyl 2-((tert-butoxycarbonyl)amino)-4-(tetrahydro-2H-pyran-4-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Deprotection: The Boc protecting group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
Chloromethyl 2-((tert-butoxycarbonyl)amino)-4-(tetrahydro-2H-pyran-4-yl)butanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a versatile building block for the construction of complex molecules.
Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Material Science: The compound can be used in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of Chloromethyl 2-((tert-butoxycarbonyl)amino)-4-(tetrahydro-2H-pyran-4-yl)butanoate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The molecular targets and pathways involved can vary, but often include enzymes, receptors, and other proteins.
Comparación Con Compuestos Similares
Similar Compounds
Chloromethyl 2-((tert-butoxycarbonyl)amino)-4-phenylbutanoate: Similar structure but with a phenyl group instead of the tetrahydro-2H-pyran-4-yl moiety.
Chloromethyl 2-((tert-butoxycarbonyl)amino)-4-(methylthio)butanoate: Contains a methylthio group instead of the tetrahydro-2H-pyran-4-yl moiety.
Uniqueness
Chloromethyl 2-((tert-butoxycarbonyl)amino)-4-(tetrahydro-2H-pyran-4-yl)butanoate is unique due to the presence of the tetrahydro-2H-pyran-4-yl group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound in various research applications.
Propiedades
IUPAC Name |
chloromethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(oxan-4-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26ClNO5/c1-15(2,3)22-14(19)17-12(13(18)21-10-16)5-4-11-6-8-20-9-7-11/h11-12H,4-10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQBFKMWZRQRQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1CCOCC1)C(=O)OCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
